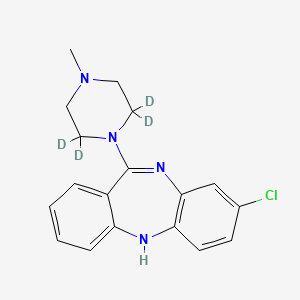

喹硫平 D4 富马酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

喹硫平 (富马酸盐) 具有广泛的科学研究应用:

化学: 用作分析化学中开发新分析方法的参考标准.

生物学: 研究其对神经递质系统和受体结合谱的影响.

医学: 广泛研究其在治疗精神分裂症、双相情感障碍和重度抑郁症等精神疾病中的治疗效果.

工业: 用于制药行业生产抗精神病药物.

作用机制

生化分析

Biochemical Properties

Quetiapine D4 Fumarate interacts with various enzymes and proteins. It has a notable in vivo receptor-occupancy profile and exerts antagonistic actions at histamine receptors . The metabolism of Quetiapine D4 Fumarate is mediated by the cytochrome P450 system, and CYP 3A4 and CYP 2D6 are the predominant enzymes involved in drug transformation .

Cellular Effects

Quetiapine D4 Fumarate has demonstrated a high level of therapeutic efficacy and low risk of adverse effects during long-term treatment . It influences cell function by interacting with various neurotransmitter receptors, including serotonin, dopamine, histamine, and adrenergic receptors .

Molecular Mechanism

The exact mechanism of action of Quetiapine D4 Fumarate is not fully understood. It is known to exert its effects at the molecular level through various interactions. For instance, it has antagonist activity at histamine receptors, which likely contribute to its sedative effects . It also has notable interactions with dopamine type 2 (D2) and serotonin 2A (5HT2A) receptors .

Temporal Effects in Laboratory Settings

In laboratory settings, Quetiapine D4 Fumarate demonstrates dose-dependent clinical efficacy . The half-life of the parent compound is approximately 7 hours , indicating its stability over time

Dosage Effects in Animal Models

In animal models, the effects of Quetiapine D4 Fumarate vary with different dosages . The minimal effective dose (MED) of hindlimb retraction time (HRT) and forelimb retraction time (FRT) of Quetiapine D4 Fumarate was 20 mg·kg-1 and 100 mg·kg-1, respectively .

Metabolic Pathways

Quetiapine D4 Fumarate is involved in various metabolic pathways. It is predominantly metabolized by cytochrome P450 (CYP) 3A4 to an inactive sulfoxide metabolite and also participates in the metabolism of its active metabolite, N-desalkyl quetiapine .

Transport and Distribution

Quetiapine D4 Fumarate is rapidly absorbed after oral administration, with the time to peak plasma concentration ranging from 1 to 2 hours . It is approximately 83% bound to serum proteins , suggesting its distribution within cells and tissues.

准备方法

合成路线和反应条件: 喹硫平的合成涉及在碱的存在下,11-氯二苯并[b,f][1,4]噻嗪与 2-(2-氯乙氧基)乙醇反应 . 反应通常在极性有机溶剂或非质子有机溶剂中进行 . 该过程中的关键中间体是 11-氯二苯并[b,f][1,4]噻嗪 .

工业生产方法: 富马酸喹硫平的工业生产涉及相同的合成路线,但规模更大。 该工艺针对产量和纯度进行了优化,通常涉及多个纯化步骤,以确保最终产品符合药典标准 .

化学反应分析

相似化合物的比较

喹硫平经常与其他非典型抗精神病药物进行比较,例如氯氮平、奥氮平、利培酮、齐拉西酮、帕利哌酮和阿立哌唑 .

独特性:

类似化合物:

- 氯氮平

- 奥氮平

- 利培酮

- 齐拉西酮

- 帕利哌酮

- 阿立哌唑

属性

IUPAC Name |

2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]-1,1,2,2-tetradeuterioethanol;(E)-but-2-enedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O2S.C4H4O4/c25-14-16-26-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)27-20-8-4-2-6-18(20)22-21;5-3(6)1-2-4(7)8/h1-8,25H,9-16H2;1-2H,(H,5,6)(H,7,8)/b;2-1+/i14D2,16D2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRHJBWUIWQOFLF-SQGQDMBVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C(=CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

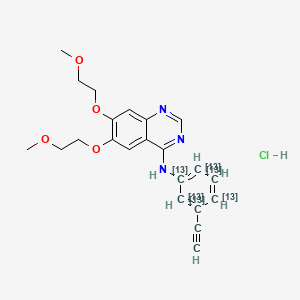

[2H]C([2H])(C([2H])([2H])OCCN1CCN(CC1)C2=NC3=CC=CC=C3SC4=CC=CC=C42)O.C(=C/C(=O)O)\C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

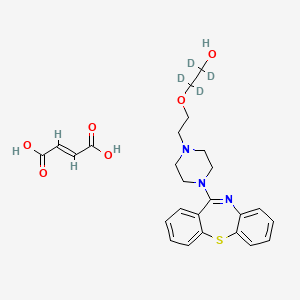

C25H29N3O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。